molecular formula C17H25N3O5 B2373738 Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate CAS No. 2034299-35-7

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

Cat. No.: B2373738
CAS No.: 2034299-35-7
M. Wt: 351.403
InChI Key: PPCZQYTVWFJEBT-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a chemical compound used in scientific research. It has diverse applications, such as drug synthesis and catalysis. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a nicotinamido group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydrofuran-3-yl ether: This step involves the reaction of tetrahydrofuran with an appropriate halide under basic conditions to form the tetrahydrofuran-3-yl ether.

    Coupling with nicotinamido group: The tetrahydrofuran-3-yl ether is then coupled with a nicotinamido derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Introduction of the tert-butyl carbamate group: Finally, the intermediate is reacted with tert-butyl chloroformate in the presence of a base to introduce the tert-butyl carbamate group, yielding the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone under acidic conditions.

    Reduction: The nicotinamido group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ether linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets. The nicotinamido group can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl carbamate group acts as a protecting group, preventing unwanted side reactions during chemical synthesis.

Comparison with Similar Compounds

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate can be compared with similar compounds such as:

    Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)benzamido)ethyl)carbamate: This compound has a benzamido group instead of a nicotinamido group, which affects its reactivity and binding properties.

    Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)acetamido)ethyl)carbamate: This compound has an acetamido group, making it less bulky and potentially more reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the tetrahydrofuran ring and nicotinamido group, which provides a balance of stability and reactivity, making it a versatile compound in various scientific applications.

Properties

IUPAC Name

tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCZQYTVWFJEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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